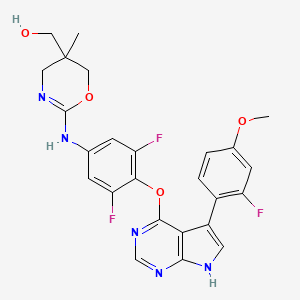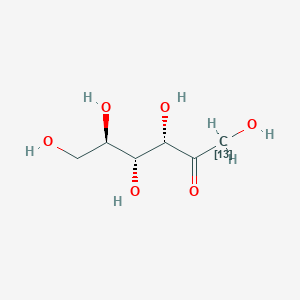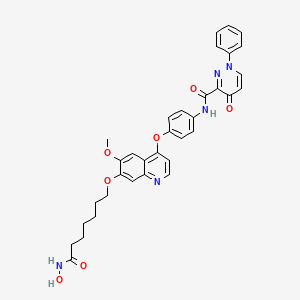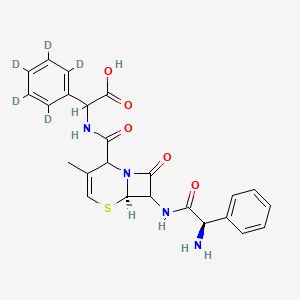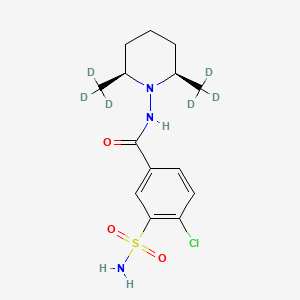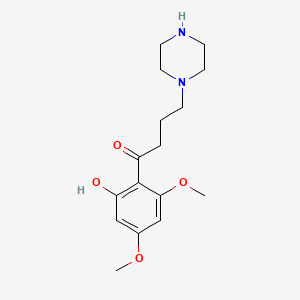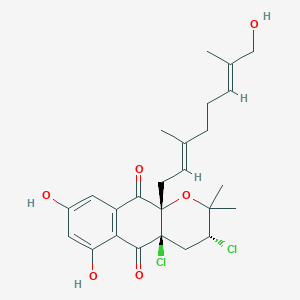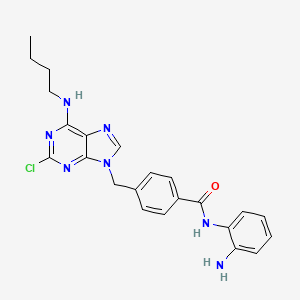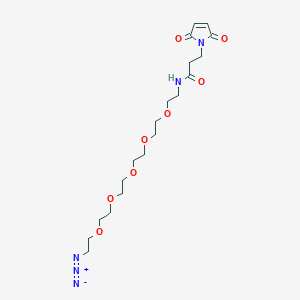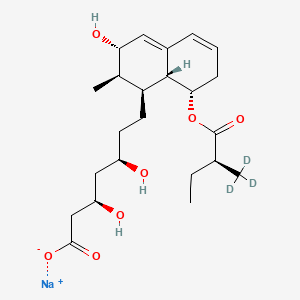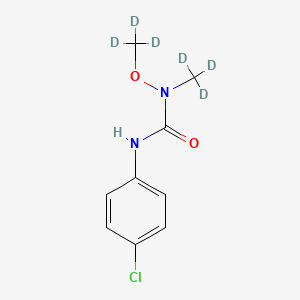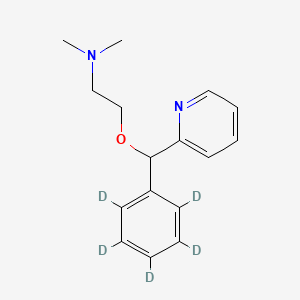
Desmethyl Doxylamine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Doxylamine-d5 is a deuterated analog of Desmethyl Doxylamine, which is an impurity of Doxylamine. Doxylamine is a first-generation antihistamine commonly used as a sedative and antihistaminic agent. The deuterated form, this compound, is primarily used in research settings, particularly in proteomics and pharmacokinetics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Doxylamine-d5 involves the incorporation of deuterium atoms into the molecular structure of Desmethyl Doxylamine. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The specific reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing the cost of deuterium incorporation. The production methods are often proprietary and involve advanced techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Doxylamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Desmethyl Doxylamine-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated drugs within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability .
Mechanism of Action
Desmethyl Doxylamine-d5, like its non-deuterated counterpart, acts as a histamine H1 receptor antagonist. It competitively inhibits the binding of histamine to H1 receptors, thereby reducing the effects of histamine in the body. This results in its sedative and antihistaminic properties. The deuterium atoms in this compound may alter its pharmacokinetic properties, such as absorption and metabolism, making it a valuable tool in research .
Comparison with Similar Compounds
Doxylamine: The parent compound, used as an antihistamine and sedative.
Desmethyl Doxylamine: The non-deuterated analog, used in similar research applications.
Doxylamine-d5: Another deuterated analog, used in pharmacokinetic studies
Uniqueness: Desmethyl Doxylamine-d5 is unique due to its selective deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool for studying drug interactions and pharmacokinetics .
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-pyridin-2-ylmethoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/i3D,4D,5D,8D,9D |
InChI Key |
OKKTWMJPOLLMMV-YQYLVRRTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=N2)OCCN(C)C)[2H])[2H] |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




